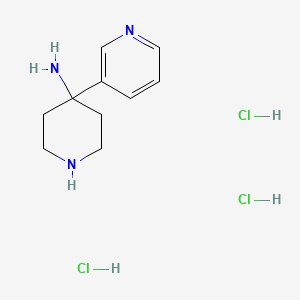![molecular formula C14H12O5 B2900974 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one CAS No. 1558053-97-6](/img/structure/B2900974.png)
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one is a unique organic compound characterized by its naphthofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one typically involves multi-step organic synthesis pathways. Starting from readily available precursors, the synthesis might include steps such as aromatic electrophilic substitution, cyclization reactions, and specific functional group transformations. The precise control of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity.
Industrial Production Methods: : For industrial-scale production, methods such as batch or continuous flow reactions might be employed. The use of catalysts to enhance reaction rates and the implementation of purification techniques like crystallization or chromatography are integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, resulting in the formation of quinones or other oxidized derivatives.
Reduction: : Reduction reactions may convert certain functional groups within the compound to their respective reduced forms.
Substitution: : Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions: : Reagents like potassium permanganate for oxidation, palladium catalysts for reduction, and halogenating agents for substitution are commonly used. Conditions vary from aqueous solutions to organic solvents, with temperature adjustments based on the specific reaction requirements.
Major Products: : The primary products depend on the reaction type. For example, oxidation might yield quinones, while substitution reactions introduce new functional groups onto the naphthofuran structure.
Scientific Research Applications
2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one has garnered interest in diverse research areas:
Chemistry: : Its unique structure makes it a valuable compound for studying aromaticity, electron delocalization, and reactivity patterns in naphthofurans.
Biology: : Research explores its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Investigations focus on its therapeutic potential, particularly in drug development for treating various diseases.
Industry: : The compound's chemical stability and reactivity profile make it suitable for applications in material science and the development of novel organic compounds.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways. For example, its potential bioactivity might result from its ability to interact with cellular enzymes, receptors, or DNA. The molecular structure allows it to fit into particular binding sites, influencing biological processes and pathways.
Comparison with Similar Compounds
Compared to other naphthofurans or related aromatic compounds, 2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one stands out due to its unique substitution pattern and functional group arrangement. Similar compounds might include:
2,7-Dihydroxynaphtho[1,2-b]furan-3(2h)-one
4-Methoxynaphtho[1,2-b]furan-3(2h)-one
7-Methyl-2-hydroxynaphtho[1,2-b]furan-3(2h)-one
Happy to help dig into the science of this compound with you! If there's more you want to explore or clarify, feel free to let me know.
Properties
IUPAC Name |
2,9-dihydroxy-7-methoxy-4-methylbenzo[g][1]benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-3-7-4-8(18-2)5-9(15)11(7)13-10(6)12(16)14(17)19-13/h3-5,14-15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTWIJOKGOCEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C3=C1C(=O)C(O3)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![METHYL 6-FLUORO-4-{[(3-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2900899.png)

![2-(benzylsulfanyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide](/img/structure/B2900902.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
![(4S)-3-[(oxolan-3-yl)methanesulfonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2900905.png)
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2900910.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)
![2-(naphthalen-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2900913.png)
